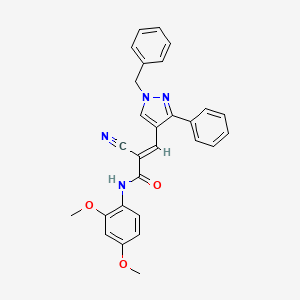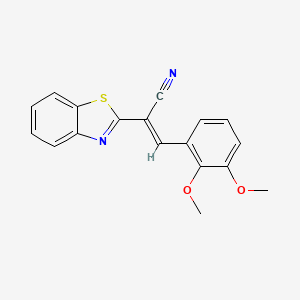
1-(1H-imidazol-2-ylcarbonyl)-4-(2-methoxyphenoxy)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-imidazol-2-ylcarbonyl)-4-(2-methoxyphenoxy)piperidine is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is also known as PHCCC, a positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4). The mGluR4 receptor is a member of the G protein-coupled receptor family and is involved in regulating synaptic transmission, neuronal excitability, and synaptic plasticity.
Mécanisme D'action
1-(1H-imidazol-2-ylcarbonyl)-4-(2-methoxyphenoxy)piperidine acts as a positive allosteric modulator of the mGluR4 receptor. This receptor is primarily expressed in the central nervous system and is involved in regulating glutamate neurotransmission. PHCCC enhances the activity of mGluR4 by increasing the affinity of the receptor for glutamate, leading to increased inhibition of presynaptic glutamate release. This results in a decrease in neuronal excitability and synaptic transmission, which may contribute to the anxiolytic, antidepressant, and cognitive-enhancing effects of PHCCC.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily mediated through its interaction with the mGluR4 receptor. Studies have shown that PHCCC can reduce anxiety-like behaviors in animal models, as well as improve cognitive function and memory. Additionally, PHCCC has been shown to have antidepressant effects in animal models of depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(1H-imidazol-2-ylcarbonyl)-4-(2-methoxyphenoxy)piperidine in lab experiments is its specificity for the mGluR4 receptor. This allows for targeted modulation of glutamate neurotransmission, which may be beneficial in studying the role of this receptor in various neurological and psychiatric disorders. However, a limitation of using PHCCC is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-(1H-imidazol-2-ylcarbonyl)-4-(2-methoxyphenoxy)piperidine. One area of interest is the potential therapeutic effects of PHCCC in human clinical trials for various neurological and psychiatric disorders. Additionally, further research is needed to elucidate the precise mechanisms underlying the anxiolytic, antidepressant, and cognitive-enhancing effects of PHCCC. Finally, studies investigating the potential of PHCCC as a tool for studying the mGluR4 receptor in various experimental settings are also warranted.
Méthodes De Synthèse
The synthesis of 1-(1H-imidazol-2-ylcarbonyl)-4-(2-methoxyphenoxy)piperidine can be achieved through a multi-step process. Firstly, 2-methoxyphenol is reacted with 4-chlorobutyryl chloride to form 4-(2-methoxyphenoxy)butyryl chloride. This intermediate is then reacted with piperidine in the presence of a base to yield 4-(2-methoxyphenoxy)piperidine. Finally, 1-(1H-imidazol-2-ylcarbonyl) chloride is reacted with 4-(2-methoxyphenoxy)piperidine to form this compound.
Applications De Recherche Scientifique
1-(1H-imidazol-2-ylcarbonyl)-4-(2-methoxyphenoxy)piperidine has been studied for its potential therapeutic effects in various neurological and psychiatric disorders. Studies have shown that this compound has anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, PHCCC has been shown to improve cognitive function in animal models of Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
1H-imidazol-2-yl-[4-(2-methoxyphenoxy)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-21-13-4-2-3-5-14(13)22-12-6-10-19(11-7-12)16(20)15-17-8-9-18-15/h2-5,8-9,12H,6-7,10-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUASJTWICMGSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2CCN(CC2)C(=O)C3=NC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3-chlorophenyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5329588.png)
![4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)-N-methylbenzenesulfonamide](/img/structure/B5329591.png)
![[4-(3-fluorobenzyl)-1-pyrazin-2-ylpiperidin-4-yl]methanol](/img/structure/B5329601.png)


![(3S*,4R*)-3-methoxy-1-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]piperidin-4-amine](/img/structure/B5329625.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]benzamide](/img/structure/B5329637.png)
![4-[5-(2-chlorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5329643.png)
![N-[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoacetamide](/img/structure/B5329646.png)

![2-ethyl-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-1,3,4-oxadiazole](/img/structure/B5329674.png)
![6-(4-fluorophenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5329682.png)
![N-{2-[(4-methylbenzyl)oxy]benzyl}ethanamine hydrochloride](/img/structure/B5329697.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-(3-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5329700.png)